
(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a pyrazole-thiophene hybrid linked to a piperazine-pyridine moiety. Its structure combines aromatic heterocycles (pyrazole, thiophene) with a piperazine ring, a design strategy common in medicinal chemistry to optimize pharmacokinetics and target affinity . The pyrazole core is substituted at the 1-position with a phenyl group and at the 3-position with a thiophene ring, while the 4-position is functionalized with a methanone group connected to a 4-(pyridin-2-yl)piperazine.
Preparation Methods
The synthetic routes and reaction conditions for WAY-620472 are not extensively detailed in publicly available sources. it is known that the compound can be synthesized through the preparation of 1-phenyl-3-(2-thienyl)pyrazole derivatives, which act as modulators of peroxisome proliferator-activated receptors . The industrial production methods for WAY-620472 are also not widely documented, indicating that it is primarily produced for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
WAY-620472 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s primary role as a PPAR regulator suggests that it may interact with other molecules involved in metabolic pathways . The major products formed from these reactions are not specified, but the compound’s activity as a PPAR modulator indicates its involvement in metabolic regulation.
Scientific Research Applications
WAY-620472 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the modulation of peroxisome proliferator-activated receptors and their effects on metabolic pathways . In biology, the compound is used to investigate the lifespan of eukaryotic organisms and the role of PPAR in cellular processes . In medicine, WAY-620472 is studied for its potential therapeutic applications in metabolic disorders, such as diabetes and obesity . In industry, the compound is used in research and development to explore new ways to regulate metabolic pathways and improve health outcomes .
Mechanism of Action
WAY-620472 exerts its effects by modulating the activity of peroxisome proliferator-activated receptors. These receptors are involved in the regulation of various metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation . The compound binds to the receptors, altering their activity and influencing the expression of genes involved in these pathways . This modulation can lead to changes in cellular processes and metabolic outcomes, making WAY-620472 a valuable tool for studying metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Crystallographic Data (if available) |
---|---|---|---|---|
Target Compound | C₂₃H₂₀N₄OS | 400.49 g/mol | 1-Phenyl, 3-thiophen-2-yl, 4-(4-pyridin-2-ylpiperazine-1-carbonyl) | Not reported in evidence |
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | C₂₀H₁₃ClN₂O₂S | 380.84 g/mol | 4-Chlorophenyl, 5-hydroxy, 3-phenyl, 4-(thiophen-2-ylcarbonyl) | Monoclinic, P21/c, a=6.0686 Å, b=18.6887 Å |
Compound 7b () | C₂₈H₂₂N₆O₂S₂ | 538.64 g/mol | Bis-pyrazole linked via thieno[2,3-b]thiophene, dual C=O groups | Not reported |
Compound 10 () | C₃₄H₂₀N₈S₂ | 604.71 g/mol | Pyrazolo[1,5-a]pyrimidine, 3,4-dimethylthieno[2,3-b]thiophene, dual nitrile groups | Not reported |
Key Observations :
Biological Activity
The compound (1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is C18H18N4OS with a molecular weight of 342.43 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and a piperazine derivative, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H18N4OS |
Molecular Weight | 342.43 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Antimicrobial Activity
Recent studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli at specific concentrations.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research has shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Kinase Inhibition
A study highlighted the compound's ability to inhibit certain kinases involved in cancer progression. It showed promising results as an inhibitor of PfCDPK1, with an IC50 value in the nanomolar range, indicating its potential as a lead compound for developing targeted cancer therapies.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of microorganisms. The results indicated that it significantly reduced bacterial growth compared to control groups. The study concluded that further exploration into its mechanism could lead to new antimicrobial agents.
Study 2: Cancer Cell Line Testing
A comprehensive study assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it inhibited cell proliferation effectively, with IC50 values ranging from 5 to 15 µM across different cell types. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Mechanism of Action : The compound appears to interact with multiple biological targets, suggesting a multifaceted mechanism of action.
- Selectivity : It shows selectivity towards specific kinases over others, indicating potential for therapeutic applications with reduced side effects.
- Synergistic Effects : When used in combination with standard chemotherapy agents, it enhanced their efficacy, suggesting potential for use in combination therapies.
Q & A
Q. Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-thiophene core. A common approach is the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours). Optimization includes adjusting molar ratios (e.g., 1:1 for hydrazine hydrate), temperature (80–100°C), and reaction time. Post-synthesis, recrystallization from ethanol or methanol is effective for purification . For the piperazine-linked methanone moiety, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) are recommended, with strict anhydrous conditions to prevent hydrolysis .
Q. Basic: How can the molecular structure be confirmed experimentally?
Answer:
- X-ray crystallography : Resolve crystal packing (monoclinic P21/c space group, unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å) to confirm stereochemistry and intermolecular interactions .
- Spectroscopy :
- HPLC : Ensure purity (>95%) with C18 columns and acetonitrile/water gradients .
Q. Advanced: How to address discrepancies between theoretical and experimental spectral data (e.g., NMR, IR)?
Answer:
Discrepancies often arise from tautomerism (e.g., keto-enol equilibria in pyrazolones) or solvent polarity effects. Mitigation strategies:
- Control experiments : Compare spectra with structurally analogous compounds (e.g., 4-heterocyclic acylpyrazolones) .
- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric forms .
- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and refine experimental assignments .
Q. Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Stoichiometric precision : Avoid excess hydrazine hydrate to prevent over-cyclization .
- Low-temperature intermediates : Stabilize reactive intermediates (e.g., enolate species) at 0–5°C .
- Chromatographic purification : Use silica gel columns with ethyl acetate/hexane gradients to isolate the target compound from byproducts like unreacted ketones or dimerized species .
Q. Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Ethanol or methanol for pyrazole-thiophene cores (yield: 60–75%) .
- Column chromatography : Separate piperazine-linked derivatives using dichloromethane/methanol (95:5) .
- HPLC : Achieve >99% purity with reverse-phase C18 columns and 0.1% TFA in mobile phases .
Q. Advanced: How to design bioactivity assays targeting specific pathways (e.g., antibacterial)?
Answer:
- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (concentration range: 1–100 µg/mL). Compare with pyrazolone derivatives known for broad-spectrum activity .
- Antitumor screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours exposure. Focus on apoptosis markers (e.g., caspase-3 activation) .
Q. Advanced: How to model the compound’s interactions with biological targets computationally?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding to bacterial DNA gyrase (PDB: 1KZN) or human kinase targets (e.g., EGFR, PDB: 1M17). Prioritize hydrogen bonds between the pyridine nitrogen and active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-methanone interactions in aqueous lipid bilayers .
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H21N5OS/c29-23(27-14-12-26(13-15-27)21-10-4-5-11-24-21)19-17-28(18-7-2-1-3-8-18)25-22(19)20-9-6-16-30-20/h1-11,16-17H,12-15H2 |
InChI Key |
YNOUQZZWJSYAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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